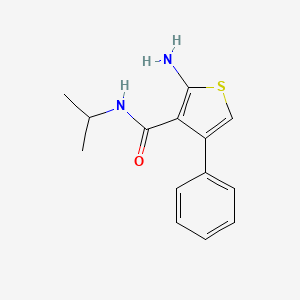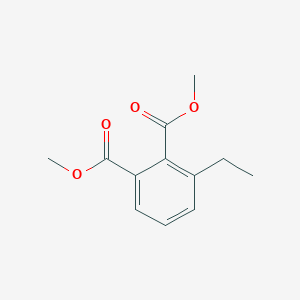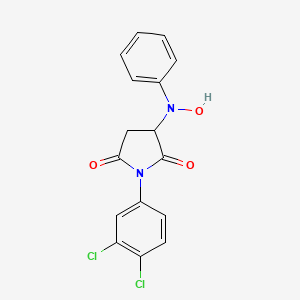![molecular formula C16H21Cl3O4S B14144779 Acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester CAS No. 62813-14-3](/img/structure/B14144779.png)
Acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of trichloroacetic acid and a butyl ester group attached to a 2,5-diethoxyphenylthio moiety. Its unique structure makes it an interesting subject for chemical synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester typically involves multiple steps. One common method includes the esterification of trichloroacetic acid with 4-[(2,5-diethoxyphenyl)thio]butanol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trichloroacetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Substituted trichloroacetic acid derivatives.
Scientific Research Applications
Acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, (2,4,5-trichlorophenoxy)-, butyl ester: Similar in structure but with different substituents.
Acetic acid,2,2,2-trichloro-, dodecyl ester: Another ester derivative with a longer alkyl chain.
Uniqueness
Acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester is unique due to the presence of the 2,5-diethoxyphenylthio group, which imparts distinct chemical and biological properties
Properties
CAS No. |
62813-14-3 |
|---|---|
Molecular Formula |
C16H21Cl3O4S |
Molecular Weight |
415.8 g/mol |
IUPAC Name |
4-(2,5-diethoxyphenyl)sulfanylbutyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C16H21Cl3O4S/c1-3-21-12-7-8-13(22-4-2)14(11-12)24-10-6-5-9-23-15(20)16(17,18)19/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI Key |
XQUDFYDYYLZKBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)SCCCCOC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-{[(3-chlorotricyclo[3.3.1.1~3,7~]dec-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate](/img/structure/B14144701.png)

![[(2R,4aR,6S,7R,8S,8aR)-6-methoxy-7-methylsulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] methanesulfonate](/img/structure/B14144714.png)

![(R)-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane](/img/structure/B14144725.png)
![7-Hydroxy-4,9-dimethoxy-7-pentafluoroethyl-6,7-dihydro-furo[3,2-g]chromen-5-one](/img/structure/B14144727.png)
![3-[4-[Tert-butyl(dimethyl)silyl]oxyphenyl]propanal](/img/structure/B14144741.png)
![4-(3-butoxyphenyl)-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B14144743.png)

![3-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14144748.png)

![1-(4-Fluorophenyl)-3-[4-(3-methoxyphenyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14144763.png)

![2-[(2-Phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14144783.png)
